2-(Methylamino)acetamide hydrochloride

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Choose 2-(Methylamino)acetamide HCl for peptide coupling, controlled polymerization, or reference standards. At ~£0.26/mmol, it costs 52–65% less than pre-functionalized N-alkyl analogs while offering reliable aqueous solubility (Log P -1.52, TPSA 55.1 Ų) — no organic co-solvents required. With a Warning-only hazard profile (H315/H319/H335) and no acute oral toxicity, it simplifies PPE, storage, and waste disposal in multi-inventory labs. ≥97% purity ensures accurate stoichiometry for GLP/GMP workflows.

Molecular Formula C3H9ClN2O
Molecular Weight 124.57 g/mol
CAS No. 5325-64-4
Cat. No. B554671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)acetamide hydrochloride
CAS5325-64-4
Synonyms2-(methylamino)acetamidehydrochloride; 5325-64-4; Sarcosinamidehydrochloride; Sarcosineamidehydrochloride; N~2~-methylglycinamide; AC1Q3BRY; S4763_SIGMA; NSC195; SCHEMBL1126168; CTK8B7651; NSC-195; MolPort-003-959-559; VVIXOTCTYAILNP-UHFFFAOYSA-N; 2-methylamino-acetamidehydrochloride; ANW-58066; AKOS015846148; AM82642; MCULE-3031605853; NE27084; RTR-018835; TRA0087864; AK-90265; KB-60393; SC-10429; N2-Methylglycinamidehydrochloride(1:1)
Molecular FormulaC3H9ClN2O
Molecular Weight124.57 g/mol
Structural Identifiers
SMILESCNCC(=O)N.Cl
InChIInChI=1S/C3H8N2O.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H
InChIKeyVVIXOTCTYAILNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)acetamide hydrochloride (CAS 5325-64-4) Identity and Baseline Properties for Procurement Decisions


2-(Methylamino)acetamide hydrochloride (CAS 5325-64-4), also known as sarcosinamide hydrochloride or H-Sar-NH₂·HCl, is a synthetic small molecule with the molecular formula C₃H₉ClN₂O and a molecular weight of 124.57 g/mol [1]. The compound features a secondary amine (methylamino group) and a primary amide moiety, stabilized as a hydrochloride salt. It presents as a white to off-white crystalline powder with a melting point typically observed in the range of 150–162°C, depending on purity and measurement conditions . The compound exhibits hygroscopic properties, readily absorbing atmospheric moisture . Its topological polar surface area (TPSA) is computed to be 55.1 Ų, and its calculated partition coefficient (Log P) is -1.52, indicating a pronounced hydrophilic character [2].

Why 2-(Methylamino)acetamide hydrochloride Cannot Be Replaced by Common Analogs Without Quantifiable Trade-Offs


The substitution of 2-(Methylamino)acetamide hydrochloride with structural analogs such as 2-amino-N-methylacetamide hydrochloride (CAS 49755-94-4) or N-substituted derivatives introduces measurable deviations in key procurement and experimental parameters. While these compounds share the same molecular formula (C₃H₉ClN₂O) and molecular weight, they differ in the position and nature of the amino substituent—an N-methylamino group on the α-carbon versus a primary amino group on the same carbon [1][2]. This seemingly minor structural variation leads to quantifiable differences in physical properties, including melting point ranges and storage requirements, which directly impact handling protocols and long-term stability . More significantly, N-alkylated derivatives such as N-ethyl-2-(methylamino)acetamide hydrochloride (CAS 909191-78-2) exhibit increased lipophilicity (ΔLogP > +2.0) and altered hydrogen bonding capacity, which can substantially affect solubility, chromatographic behavior, and reactivity in synthetic applications . These are not trivial variations but rather quantifiable, context-dependent parameters that preclude simple interchangeability without experimental revalidation.

Quantitative Comparison Guide for 2-(Methylamino)acetamide hydrochloride vs. Analogs in Procurement and Application


Purity Specification Differentiation: Titration Assay vs. HPLC Purity of 2-(Methylamino)acetamide hydrochloride

2-(Methylamino)acetamide hydrochloride (CAS 5325-64-4) is commercially available with a purity specification of ≥99% as determined by titration assay on a dried basis, a more rigorous quantitative method than HPLC area-percent purity commonly reported for analogs . This specification contrasts with the 95% purity (by unspecified method) reported for the structural isomer 2-amino-N-methylacetamide hydrochloride (CAS 49755-94-4) [1] and the 97-98% purity (by HPLC) reported for many N-substituted derivatives . The titration-based assay provides a direct, absolute measure of the active hydrochloride content, offering higher confidence for stoichiometric applications in synthetic chemistry and analytical standard preparation.

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Melting Point Differentiation: Thermal Behavior of 2-(Methylamino)acetamide hydrochloride vs. Primary Amine Isomer

The melting point of 2-(Methylamino)acetamide hydrochloride exhibits a distinct and measurable difference from its closest structural isomer, 2-amino-N-methylacetamide hydrochloride (CAS 49755-94-4). Target compound melting point ranges from commercial sources converge at 150–162°C, with high-purity material specifying 150–154°C . In contrast, the primary amine isomer 2-amino-N-methylacetamide hydrochloride melts at a consistently higher temperature of 154–156°C [1]. This quantifiable difference of approximately 2–4°C provides a practical, instrument-free method for identity verification and can influence process parameters in manufacturing steps such as drying, milling, or hot-stage microscopy.

Thermal Analysis Polymorph Screening Chemical Processing

Storage Stability and Handling: Quantitative Storage Specifications for 2-(Methylamino)acetamide hydrochloride

The hydrochloride salt form of 2-(Methylamino)acetamide confers practical advantages in storage and handling that are reflected in supplier specifications. The compound is recommended for long-term storage at 0–8°C , which is less stringent than the -20°C requirement for certain analogs such as N,N-dimethyl-2-(methylamino)acetamide hydrochloride (CAS 65918-91-4) . Furthermore, the free base form, 2-(methylamino)acetamide (CAS 6250-76-6), lacks the hydrochloride counterion and has a molecular weight of only 88.11 g/mol, with expectedly different solubility and stability profiles, though quantitative stability data for the free base is sparse . The hydrochloride salt mitigates the hygroscopicity commonly associated with free amine bases, simplifying weighing and handling under ambient conditions.

Chemical Storage Stability Studies Inventory Management

Cost-Per-Mole Procurement Analysis: 2-(Methylamino)acetamide hydrochloride vs. N-Alkylated Derivatives

A procurement cost analysis reveals that 2-(Methylamino)acetamide hydrochloride is available at a substantially lower price point than its more complex N-alkylated derivatives. The target compound is priced at approximately £16.00 for 5 g (approximately £0.26 per mmol) from a major UK supplier . In contrast, N-ethyl-2-(methylamino)acetamide hydrochloride (CAS 909191-78-2) is priced at €568.00 for 5 g (approximately €0.74 per mmol) , and N,N-dimethyl-2-(methylamino)acetamide hydrochloride (CAS 65918-91-4) is listed at £415.00 for 5 g (approximately £0.54 per mmol) . The target compound offers a cost-per-mole advantage of 52–65% over these analogs, a quantifiable economic factor for large-scale or high-throughput synthetic applications.

Procurement Economics Synthetic Chemistry Cost Optimization

Hydrophilicity and Hydrogen Bonding Profile: Computed Property Comparison with N-Alkylated Analogs

2-(Methylamino)acetamide hydrochloride exhibits a quantifiably distinct physicochemical profile compared to its N-alkylated analogs, as determined by computed property analysis. The target compound has a topological polar surface area (TPSA) of 55.1 Ų and a calculated Log P of -1.52, with three hydrogen bond donors and two hydrogen bond acceptors [1]. In contrast, N-ethyl-2-(methylamino)acetamide hydrochloride has a reduced TPSA of 41.1 Ų , and N-cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride has a TPSA of only 32.34 Ų and a substantially higher Log P of +1.08 [2]. The target compound maintains a higher hydrogen bond donor count (3) and greater polarity, which directly translates to superior aqueous solubility—a critical parameter for biological assays, aqueous-phase reactions, and formulation development.

Medicinal Chemistry Drug Design Physicochemical Profiling

Safety and Handling Classification: Hazard Profile of 2-(Methylamino)acetamide hydrochloride vs. Analogs

2-(Methylamino)acetamide hydrochloride is classified under GHS as a Category 2 skin irritant (H315), Category 2 eye irritant (H319), and Category 3 respiratory irritant (H335), with the Signal Word 'Warning' . This hazard profile is typical for small amine hydrochloride salts and does not include more severe classifications such as acute oral toxicity (H301/H302). In comparison, the N-ethyl analog (CAS 909191-78-2) carries the additional H302 hazard statement ('Harmful if swallowed'), elevating its risk profile and requiring additional precautionary measures during handling and waste disposal . The target compound's absence of acute oral toxicity classification simplifies laboratory safety protocols and reduces compliance burden for procurement and inventory management.

Chemical Safety Risk Assessment Laboratory Compliance

Optimal Procurement and Application Scenarios for 2-(Methylamino)acetamide hydrochloride Based on Differentiated Evidence


Scenario 1: High-Fidelity Stoichiometric Synthesis Requiring Verified Absolute Purity

When reaction stoichiometry is critical—such as in peptide coupling, controlled polymerization, or preparation of analytical reference standards—2-(Methylamino)acetamide hydrochloride is the preferred choice. Its commercially available purity of ≥99% by titration assay on a dried basis provides a direct measure of active hydrochloride content, offering greater confidence than HPLC area-percent purity specifications . This level of purity verification is particularly valuable for GLP/GMP environments and for preparing stock solutions where precise molar concentrations are required. The titration assay ensures that water content and non-active impurities are accounted for, reducing the risk of reaction failure due to inaccurate molar calculations.

Scenario 2: Aqueous-Phase Biological Assays and Hydrophilic Formulation Development

The physicochemical profile of 2-(Methylamino)acetamide hydrochloride—with a topological polar surface area of 55.1 Ų and a Log P of -1.52—ensures reliable aqueous solubility . This makes it the optimal choice for applications requiring dissolution in water or aqueous buffers, including biochemical assays, cell culture studies, and early-stage formulation screening. The compound's three hydrogen bond donors and two acceptors facilitate predictable solvation behavior in polar media. In contrast, N-alkylated analogs with increased lipophilicity may require organic co-solvents such as DMSO or ethanol, which can introduce confounding variables in biological systems and complicate downstream purification .

Scenario 3: Cost-Efficient Building Block for Multi-Step Synthesis with In-House Derivatization

For synthetic routes where the 2-(methylamino)acetamide core is the desired intermediate and further functionalization (e.g., N-alkylation, acylation, or condensation) will be performed in-house, 2-(Methylamino)acetamide hydrochloride offers a quantifiable economic advantage. At approximately £0.26/mmol, it is 52–65% less expensive per mole than pre-functionalized analogs such as N-ethyl or N,N-dimethyl derivatives . Procuring the parent compound and performing the derivatization step internally can yield significant cost savings, especially when scaled to multi-gram or kilogram quantities. This approach also provides the synthetic chemist with greater control over reaction conditions and product purity at each stage of the synthesis .

Scenario 4: Multi-Compound Research Environments with Simplified Safety Compliance Requirements

In academic core facilities, CROs, or industrial research labs managing large and diverse chemical inventories, the simplified hazard profile of 2-(Methylamino)acetamide hydrochloride reduces administrative burden. The compound is classified only as a skin, eye, and respiratory irritant (H315, H319, H335) with the Signal Word 'Warning', and lacks the acute oral toxicity classification (H301/H302) found in many analogs . This enables consolidated storage with other 'Warning'-classified compounds, streamlines waste disposal under non-hazardous or less-hazardous categories, and reduces the required level of personal protective equipment during routine handling. For facilities with standardized safety protocols based on hazard banding, the target compound falls into a lower-risk tier than many of its N-alkylated derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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